molecular formula C23H19FN4O3 B2371965 2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide CAS No. 921873-81-6

2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide

Cat. No.: B2371965
CAS No.: 921873-81-6
M. Wt: 418.428
InChI Key: FIUDJKMECCDUJB-UHFFFAOYSA-N
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Description

2-(3-Benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide is a synthetic compound known for its diverse applications in medicinal chemistry. Its unique structure features a pyrido[3,2-d]pyrimidine core with benzyl and acetamide groups, providing a scaffold for interactions with various biological targets. This compound is being explored for its potential therapeutic uses, particularly in treating diseases related to cancer, inflammation, and neurological disorders.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide involves several key steps:

  • Starting Materials: : Begin with commercially available reagents such as 4-fluorobenzylamine and pyrido[3,2-d]pyrimidine derivatives.

  • Stepwise Reactions: : The synthetic route typically involves:

    • Amidation: : Reacting 4-fluorobenzylamine with acetic anhydride to form N-(4-fluorobenzyl)acetamide.

    • Cyclization: : Using a suitable base to cyclize the intermediate product with the pyrido[3,2-d]pyrimidine derivative.

    • Substitution: : Introducing the benzyl group via a substitution reaction using a benzyl halide under basic conditions.

Industrial Production Methods

Large-scale production involves optimizing reaction conditions to maximize yield and purity, often using continuous flow chemistry for better control over reaction parameters. Industrial synthesis also focuses on cost-effective starting materials and solvents, employing green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation at the benzyl group, producing benzyl alcohol or benzaldehyde derivatives.

  • Reduction: : Reduction reactions typically target the ketone groups, forming alcohols.

  • Substitution: : Electrophilic and nucleophilic substitution reactions can modify the aromatic rings and the pyrimidine core.

Common Reagents and Conditions

  • Oxidation: : Use of reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

  • Reduction: : Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with lithium aluminum hydride (LiAlH4).

  • Substitution: : Employing halide reagents and appropriate bases such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

Oxidation and reduction reactions yield various alcohols, aldehydes, or alkanes. Substitution reactions lead to modified aromatic or pyrimidine rings with different functional groups, enhancing the compound's versatility.

Scientific Research Applications

2-(3-Benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide has extensive applications across multiple scientific fields:

  • Chemistry: : Acts as a precursor for synthesizing other complex molecules, facilitating studies in organic synthesis.

  • Biology: : Used in assays to investigate cell signaling pathways, particularly in cancer cell lines.

  • Medicine: : Explored as a potential therapeutic agent due to its anti-inflammatory and anti-cancer properties.

  • Industry: : Serves as an intermediate in the production of pharmaceuticals and specialty chemicals.

Mechanism of Action

This compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors involved in critical biological pathways. In cancer research, it is known to inhibit the activity of certain kinases, leading to disrupted cell proliferation and induced apoptosis. Its mechanism involves binding to the active site of these enzymes, altering their conformation, and preventing substrate interaction.

Comparison with Similar Compounds

When compared to similar compounds like 2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-bromobenzyl)acetamide or 2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide, 2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide stands out due to its unique substitution pattern. The fluorine atom in the 4-fluorobenzyl group imparts distinct electronic and steric effects, enhancing its biological activity and selectivity.

Properties

IUPAC Name

2-(3-benzyl-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl)-N-[(4-fluorophenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN4O3/c24-18-10-8-16(9-11-18)13-26-20(29)15-27-19-7-4-12-25-21(19)22(30)28(23(27)31)14-17-5-2-1-3-6-17/h1-12H,13-15H2,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIUDJKMECCDUJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)NCC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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